molecular formula C10H12O B1381308 Butyrophenone-2',3',4',5',6'-D5 CAS No. 39058-44-1

Butyrophenone-2',3',4',5',6'-D5

Cat. No.: B1381308
CAS No.: 39058-44-1
M. Wt: 153.23 g/mol
InChI Key: FFSAXUULYPJSKH-LOOCXSPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrophenone-2’,3’,4’,5’,6’-D5 is a deuterated form of butyrophenone, an organic compound with the formula C10H7D5O. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. Butyrophenone itself is a colorless liquid that serves as a precursor for various pharmaceuticals, particularly antipsychotic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone-2’,3’,4’,5’,6’-D5 typically involves the deuteration of butyrophenone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of Butyrophenone-2’,3’,4’,5’,6’-D5 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone-2’,3’,4’,5’,6’-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

Butyrophenone-2’,3’,4’,5’,6’-D5 has several scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.

    Medicine: Serves as a precursor for the synthesis of deuterated pharmaceuticals, which may exhibit improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and as a tracer in environmental studies

Mechanism of Action

The mechanism of action of Butyrophenone-2’,3’,4’,5’,6’-D5 is similar to that of its non-deuterated counterpart. It primarily acts as a dopamine antagonist, binding to dopamine receptors in the brain and inhibiting their activity. This action is crucial for its antipsychotic effects, as it helps to regulate neurotransmitter levels and alleviate symptoms of psychiatric disorders .

Comparison with Similar Compounds

Butyrophenone-2’,3’,4’,5’,6’-D5 can be compared with other similar compounds such as:

    Haloperidol: A widely used antipsychotic drug derived from butyrophenone.

    Benperidol: Known for its high potency as an antipsychotic.

    Lumateperone: An atypical antipsychotic used for treating schizophrenia and bipolar depression.

    Droperidol: Used as an antiemetic for postoperative nausea and vomiting

Butyrophenone-2’,3’,4’,5’,6’-D5 is unique due to its deuterium content, which can enhance the stability and metabolic profile of the compound, making it valuable for research and pharmaceutical applications .

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSAXUULYPJSKH-LOOCXSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyrophenone-2',3',4',5',6'-D5
Reactant of Route 2
Reactant of Route 2
Butyrophenone-2',3',4',5',6'-D5
Reactant of Route 3
Reactant of Route 3
Butyrophenone-2',3',4',5',6'-D5
Reactant of Route 4
Reactant of Route 4
Butyrophenone-2',3',4',5',6'-D5
Reactant of Route 5
Reactant of Route 5
Butyrophenone-2',3',4',5',6'-D5
Reactant of Route 6
Butyrophenone-2',3',4',5',6'-D5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.